Cas no 1804835-10-6 (2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid)

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid is a specialized pyridine derivative with a unique structural framework, combining chloromethyl, hydroxy, trifluoromethoxy, and acetic acid functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthetic chemistry. The presence of both electrophilic (chloromethyl) and nucleophilic (hydroxy, acetic acid) sites enhances its reactivity, enabling selective modifications for targeted applications. The trifluoromethoxy group contributes to improved lipophilicity and metabolic stability, making it valuable in drug design. Its well-defined chemical properties facilitate controlled derivatization, supporting the development of bioactive molecules with optimized efficacy and selectivity.
2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid structure
1804835-10-6 structure
商品名:2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid
CAS番号:1804835-10-6
MF:C9H7ClF3NO4
メガワット:285.604392290115
CID:4834420

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid
    • インチ: 1S/C9H7ClF3NO4/c10-3-5-4(1-8(16)17)6(15)2-7(14-5)18-9(11,12)13/h2H,1,3H2,(H,14,15)(H,16,17)
    • InChIKey: WKPMJMUHRCZATF-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(C(C=C(N1)OC(F)(F)F)=O)CC(=O)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 442
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 75.6

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029092815-1g
2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid
1804835-10-6 97%
1g
$1,445.30 2022-04-01

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid 関連文献

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acidに関する追加情報

Professional Introduction to 2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic Acid (CAS No. 1804835-10-6)

2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid, with the CAS number 1804835-10-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, which is well-known for its diverse biological activities and applications in drug development. The unique structural features of this molecule, particularly the presence of both chloromethyl and trifluoromethoxy substituents, make it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The chloromethyl group in the molecule is highly reactive and can participate in nucleophilic addition reactions, making it useful in the synthesis of more complex molecules. This reactivity has been exploited in various synthetic pathways to introduce chiral centers or functional groups that are essential for drug development. On the other hand, the trifluoromethoxy group is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. The combination of these two groups in a single pyridine core suggests that this compound may have multifaceted applications in medicinal chemistry.

In recent years, there has been a growing interest in developing new therapeutic agents that target specific biological pathways. Pyridine derivatives have been extensively studied due to their ability to interact with various biological targets, including enzymes and receptors. The structural motif of 2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid makes it a promising candidate for designing drugs that modulate these interactions. For instance, researchers have explored its potential as a precursor in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The presence of both reactive and functional groups necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have made it possible to synthesize complex molecules like this one more efficiently. These techniques not only improve the yield but also reduce the environmental impact of chemical synthesis.

In addition to its synthetic utility, 2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid has shown potential in various biological assays. Studies have demonstrated its ability to inhibit certain enzymes that are involved in pathogenic processes. For example, researchers have investigated its effects on matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue degradation and are associated with conditions like cancer and arthritis. The ability of this compound to modulate MMP activity suggests its potential as a therapeutic agent.

The impact of fluorine atoms on the biological activity of molecules has been well-documented. The introduction of fluorine into pharmaceutical compounds often enhances their pharmacokinetic properties, including bioavailability and metabolic stability. The trifluoromethoxy group in 2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid is expected to contribute to these favorable properties, making it an attractive scaffold for drug development. Furthermore, the hydroxyl group provides another site for functionalization, allowing for further derivatization to tailor the biological activity of the compound.

The field of medicinal chemistry is constantly evolving with new discoveries and innovations. The study of 2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid exemplifies how structural modifications can lead to novel compounds with potential therapeutic benefits. By leveraging advanced computational methods and high-throughput screening techniques, researchers can rapidly identify promising candidates for further development. These approaches accelerate the discovery process and help bring new drugs to market more efficiently.

In conclusion, 2-(Chloromethyl)-4-hydroxy-6-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1804835-10-6) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules and a promising candidate for drug development. The ongoing research into its biological activities and synthetic applications highlights its importance in advancing our understanding of disease mechanisms and developing new therapeutic strategies.

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